![molecular formula C27H31N3O2 B1229271 N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Raza et al. (2019) describes the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, including compounds structurally related to N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide. These compounds demonstrated biological activity as tyrosinase and melanin inhibitors, suggesting potential applications in depigmentation treatments with minimal cytotoxicity (Raza et al., 2019).
Pharmacokinetic Studies
- Research by Lacivita et al. (2013) focused on the synthesis, pharmacological, and pharmacokinetic evaluation of compounds related to N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide. These compounds exhibited high affinity for 5-HT7 receptors and were studied for their distribution between blood and brain in mice, indicating their potential in neurological applications (Lacivita et al., 2013).
Antibacterial Activity
- A 2018 study by Hussain et al. explored the antibacterial activity and cytotoxicity of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides, showing promising antibacterial properties with mild cytotoxicity. This research indicates potential applications in the development of new antibacterial agents (Hussain et al., 2018).
Antiallergic and Anticonvulsant Properties
- Kamal et al. (2013) synthesized N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, exhibiting anticonvulsant activity. This suggests potential applications of similar compounds in the treatment of epilepsy (Kamal et al., 2013).
- Catto et al. (1987) synthesized 1-(2-pyridinyl)piperazine derivatives with notable antianaphylactic, antibronchospastic, and mast cell stabilizing activities, indicating potential for use in allergy treatments (Catto et al., 1987).
Propiedades
Nombre del producto |
N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide |
|---|---|
Fórmula molecular |
C27H31N3O2 |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
3-(4-benzylpiperazin-1-yl)-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C27H31N3O2/c31-27(15-16-29-17-19-30(20-18-29)21-23-7-3-1-4-8-23)28-25-11-13-26(14-12-25)32-22-24-9-5-2-6-10-24/h1-14H,15-22H2,(H,28,31) |
Clave InChI |
RWUIVHVVFWEECH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



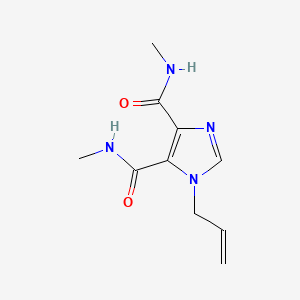
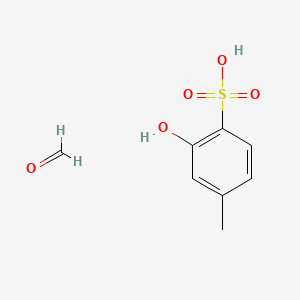
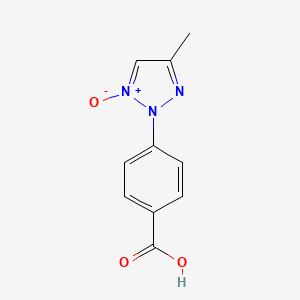
![N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1229195.png)
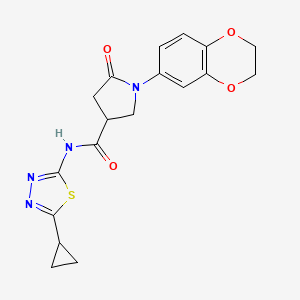
![N-[2-[[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1229199.png)
![2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester](/img/structure/B1229202.png)
![1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone](/img/structure/B1229203.png)
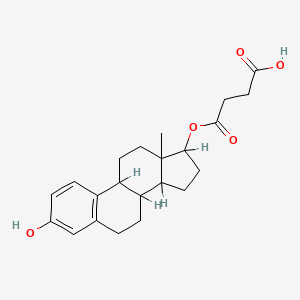
![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide](/img/structure/B1229206.png)
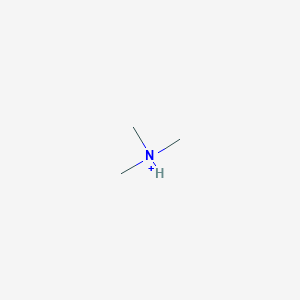
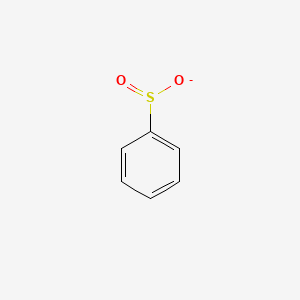
![3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229211.png)
![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)